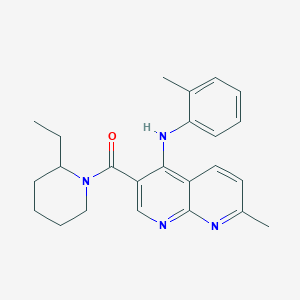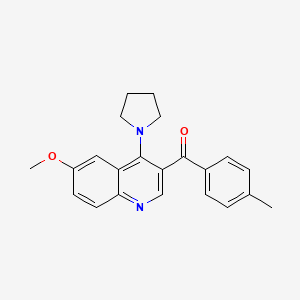
6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Benzoylation: The 3-position benzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine groups, leading to the formation of corresponding oxides and N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinoline N-oxide and pyrrolidine N-oxide.
Reduction: Formation of 3-(4-methylbenzyl)-4-(pyrrolidin-1-yl)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics and as a ligand in coordination chemistry.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methoxyquinoline: Lacks the benzoyl and pyrrolidinyl groups, resulting in different biological activities.
3-(4-methylbenzoyl)quinoline: Lacks the methoxy and pyrrolidinyl groups, affecting its chemical reactivity and biological properties.
4-(pyrrolidin-1-yl)quinoline: Lacks the methoxy and benzoyl groups, leading to variations in its pharmacological profile.
Uniqueness
6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, the benzoyl group contributes to its binding affinity to certain targets, and the pyrrolidinyl group improves its solubility and pharmacokinetic properties.
Propriétés
IUPAC Name |
(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-5-7-16(8-6-15)22(25)19-14-23-20-10-9-17(26-2)13-18(20)21(19)24-11-3-4-12-24/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNQAXHRAODCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
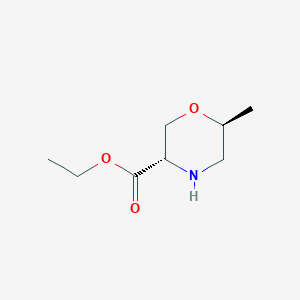

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2733766.png)
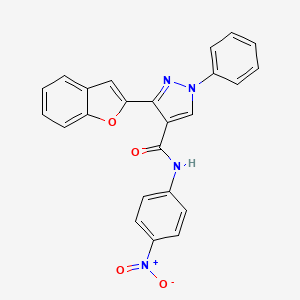
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)
![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
![N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2733771.png)
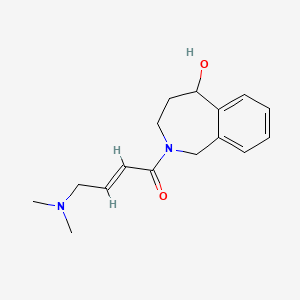
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
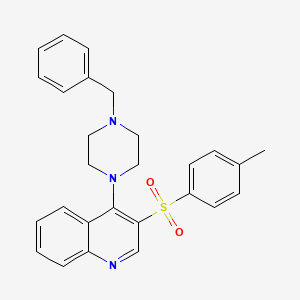
![1-(3,4-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2733781.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)
